N-(7-Bicyclo[2.2.1]hept-2-enylideneamino)-4-methyl-benzenesulfonamide
Description
N-(7-Bicyclo[2.2.1]hept-2-enylideneamino)-4-methyl-benzenesulfonamide (CAS: 32316-38-4) is a sulfonamide derivative featuring a bicyclo[2.2.1]hept-2-enylideneamino group attached to a para-methyl-substituted benzene ring.
Properties
CAS No. |
32316-38-4 |
|---|---|
Molecular Formula |
C14H16N2O2S |
Molecular Weight |
276.36 g/mol |
IUPAC Name |
N-(7-bicyclo[2.2.1]hept-2-enylideneamino)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C14H16N2O2S/c1-10-2-8-13(9-3-10)19(17,18)16-15-14-11-4-5-12(14)7-6-11/h2-5,8-9,11-12,16H,6-7H2,1H3 |
InChI Key |
NVKRYXMICWMYNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=C2C3CCC2C=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(7-Bicyclo[2.2.1]hept-2-enylideneamino)-4-methyl-benzenesulfonamide typically involves the reaction of 7-bicyclo[2.2.1]hept-2-enylideneamine with 4-methyl-benzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and temperature control can further enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the bicyclo[2.2.1]hept-2-enylidene moiety, leading to the formation of epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are commonly used for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed for reduction.
Substitution: Friedel-Crafts alkylation or acylation can be performed using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed:
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Amines and reduced sulfonamide derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures. Its rigid bicyclic structure makes it a valuable scaffold for designing new molecules with specific properties.
Biology and Medicine: In medicinal chemistry, N-(7-Bicyclo[2.2.1]hept-2-enylideneamino)-4-methyl-benzenesulfonamide is explored for its potential as a pharmacophore. Its unique structure can interact with biological targets in ways that simpler molecules cannot, potentially leading to the development of new therapeutic agents.
Industry: The compound’s stability and reactivity make it suitable for use in the development of advanced materials, such as polymers and coatings. Its ability to undergo various chemical transformations allows for the customization of material properties.
Mechanism of Action
The mechanism of action of N-(7-Bicyclo[2.2.1]hept-2-enylideneamino)-4-methyl-benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure can fit into binding sites with high specificity, modulating the activity of the target. The sulfonamide group can form hydrogen bonds with amino acid residues, further stabilizing the interaction. These interactions can lead to changes in the biological activity of the target, resulting in therapeutic effects.
Comparison with Similar Compounds
Key Findings and Implications
This conjugation may influence photochemical properties or binding interactions in biological systems. The 5,5-dimethyl-6-methylene substituents in the analog from increase steric bulk and lipophilicity, which could alter solubility and membrane permeability in drug delivery contexts .
Sulfonamide Functionalization :
- The 3-nitro group in Compound 28 () is electron-withdrawing, likely increasing the sulfonamide’s acidity (lower pKa) compared to the target compound’s methyl group. This could affect hydrogen-bonding interactions in enzyme inhibition studies .
- The N-ethyl group in Compound 28 vs. the target’s unsubstituted sulfonamide nitrogen may reduce metabolic instability but could also hinder target engagement due to steric effects.
The bis(4-methoxyphenyl)ethylamino analog () demonstrates how sulfonamide derivatives with chiral centers and aromatic moieties are prioritized in drug discovery for their pharmacokinetic optimization .
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